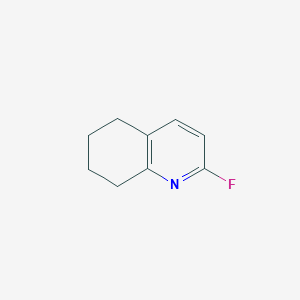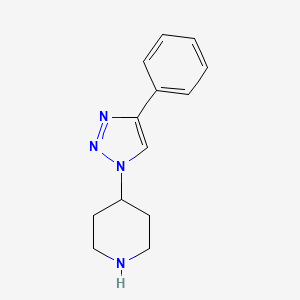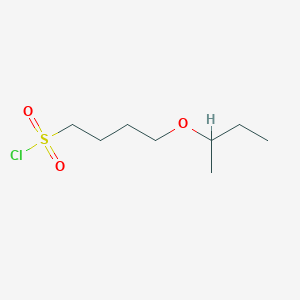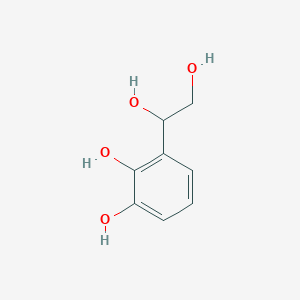
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.34 g/mol . This compound is part of the thiomorpholine family, which is known for its diverse applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Aminopropyl)thiomorpholine 1,1-dioxide: Similar structure but with an amino group instead of a cyclopropylamino group.
Thiomorpholine-4-carbonyl chloride 1,1-dioxide: Contains a carbonyl chloride group, making it more reactive.
Uniqueness
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other thiomorpholine derivatives may not be suitable .
Propriétés
Formule moléculaire |
C10H20N2O2S |
|---|---|
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14)8-6-12(7-9-15)5-1-4-11-10-2-3-10/h10-11H,1-9H2 |
Clé InChI |
OFZAYXKVUANZSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCCCN2CCS(=O)(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















